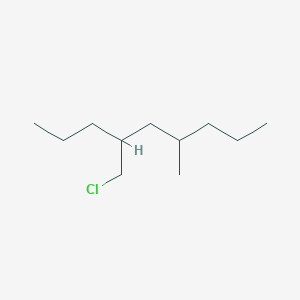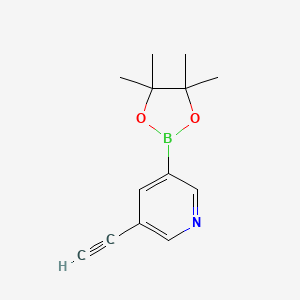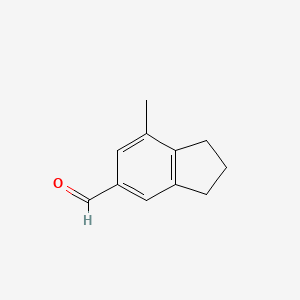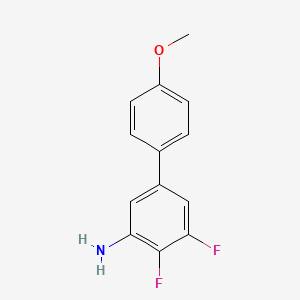
2,3-Difluoro-5-(4-methoxyphenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-5-(4-methoxyphenyl)aniline: is an aromatic amine compound characterized by the presence of two fluorine atoms and a methoxyphenyl group attached to an aniline core
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 2,3-Difluoro-5-(4-methoxyphenyl)aniline may involve multi-step synthesis processes that ensure high yield and purity. These processes often include catalytic hydrogenation, Bamberger rearrangement, and continuous flow reactors to optimize reaction conditions and minimize environmental impact .
化学反応の分析
Types of Reactions: 2,3-Difluoro-5-(4-methoxyphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: In organic synthesis, 2,3-Difluoro-5-(4-methoxyphenyl)aniline is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Fluorine atoms can increase the metabolic stability and bioavailability of drug molecules .
Industry: In the materials science industry, this compound can be used in the production of advanced materials with specific properties, such as increased thermal stability and resistance to degradation .
作用機序
The mechanism of action of 2,3-Difluoro-5-(4-methoxyphenyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The methoxyphenyl group can also contribute to the compound’s overall pharmacological profile by affecting its solubility and membrane permeability .
類似化合物との比較
2,3-Difluoroaniline: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
4-Methoxyaniline: Lacks the fluorine atoms, which can affect its reactivity and stability.
2,3-Difluoro-4-methoxyaniline: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 2,3-Difluoro-5-(4-methoxyphenyl)aniline is unique due to the combination of fluorine atoms and a methoxyphenyl group on the aniline core. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications .
特性
分子式 |
C13H11F2NO |
|---|---|
分子量 |
235.23 g/mol |
IUPAC名 |
2,3-difluoro-5-(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H11F2NO/c1-17-10-4-2-8(3-5-10)9-6-11(14)13(15)12(16)7-9/h2-7H,16H2,1H3 |
InChIキー |
OVBFHYJVXFHVMI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


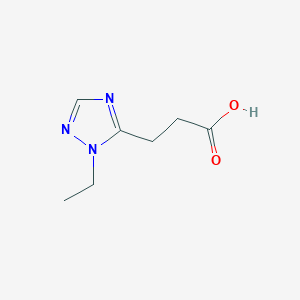


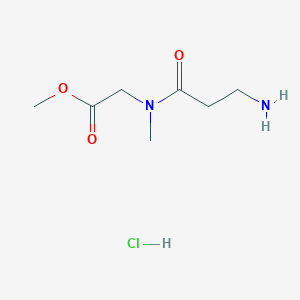
![6-Aminospiro[4.5]decan-8-ol](/img/structure/B13572663.png)
![N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B13572671.png)
![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B13572672.png)
